molecular formula C13H16BrNO5S B7053956 3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid

3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid

Cat. No.: B7053956
M. Wt: 378.24 g/mol
InChI Key: NDLACAYCPVIOKB-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid is an organic compound that features a bromine atom, a methyl group, and a sulfonylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid typically involves multiple steps One common approach starts with the bromination of 2-methylbenzoic acid to introduce the bromine atom at the 3-position

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonylamino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used as a probe to study biological processes involving sulfonylamino groups.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its functional groups. The bromine atom and sulfonylamino group can participate in various interactions, including hydrogen bonding and halogen bonding, to modulate the activity of the target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzoic acid: Lacks the oxolan-2-ylmethylsulfonylamino group.

    2-Methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid: Lacks the bromine atom.

    3-Bromo-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid: Lacks the methyl group.

Uniqueness

The presence of both the bromine atom and the oxolan-2-ylmethylsulfonylamino group in 3-Bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid makes it unique. This combination of functional groups can provide distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-2-methyl-5-(oxolan-2-ylmethylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO5S/c1-8-11(13(16)17)5-9(6-12(8)14)15-21(18,19)7-10-3-2-4-20-10/h5-6,10,15H,2-4,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLACAYCPVIOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)NS(=O)(=O)CC2CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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